DO3A (trisodium)
Description
DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid trisodium salt) is a macrocyclic chelator with three carboxylate pendant arms and a 12-membered tetraazacyclododecane backbone . It forms stable complexes with lanthanides (e.g., Gd³⁺) and transition metals, making it critical for magnetic resonance imaging (MRI) contrast agents. Unlike its tetra-acetic analog DOTA, DO3A is heptadentate, leaving one coordination site available for water or protein interactions, which enhances relaxivity (a measure of contrast agent efficiency) . Its trisodium salt form improves solubility and pharmacokinetics in biological systems .
Properties
Molecular Formula |
C14H23N4Na3O6 |
|---|---|
Molecular Weight |
412.32 g/mol |
IUPAC Name |
trisodium;2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 |
InChI Key |
OKHVSTSMWHWVMK-UHFFFAOYSA-K |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DO3A (trisodium) involves the cyclization of 1,4,7,10-tetraazacyclododecane with bromoacetic acid, followed by neutralization with sodium hydroxide to form the trisodium salt . The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of DO3A (trisodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DO3A (trisodium) undergoes various chemical reactions, including:
Substitution Reactions: The ligand can substitute water molecules in metal complexes, forming stable chelates.
Complexation Reactions: It forms complexes with metal ions such as gadolinium, which are used in magnetic resonance imaging (MRI).
Common Reagents and Conditions
Reagents: Bromoacetic acid, sodium hydroxide, metal ions (e.g., gadolinium, europium).
Conditions: Controlled temperature and pH, typically in aqueous solutions.
Major Products Formed
Gadolinium-DO3A Complex: Used in MRI as a contrast agent.
Europium-DO3A Complex: Used in luminescence studies.
Scientific Research Applications
Magnetic Resonance Imaging (MRI)
DO3A as a Contrast Agent:
DO3A derivatives are increasingly used as MRI contrast agents due to their ability to chelate gadolinium ions. Gadolinium complexes of DO3A exhibit enhanced relaxivity compared to traditional agents, leading to improved imaging quality.
- Example Study: A study synthesized DO3A derivatives of 2,2′-diaminobiphenyl and their Gd complexes, which demonstrated a relaxivity () of 7.3 mMs, nearly double that of existing agents like Dotarem (3.9 mMs) .
| Contrast Agent | Relaxivity (mMs) | Notes |
|---|---|---|
| DO3A-Gd Complex | 7.3 | Strong vascular enhancement |
| Dotarem | 3.9 | Standard agent for comparison |
Radiopharmaceuticals
Chelation of Radioactive Isotopes:
DO3A is utilized in the development of radiopharmaceuticals for diagnostic imaging and therapy. Its ability to form stable complexes with radioactive isotopes enhances the safety and efficacy of these compounds.
- Case Study: The use of DO3A in chelating actinium-225 demonstrated its effectiveness in reducing liver retention during whole-body clearance studies . This is crucial for minimizing radiation exposure to critical organs.
| Isotope | Chelator | Retention in Liver (Sv) | Application |
|---|---|---|---|
| Actinium-225 | DO3A | Reduced | Radiation exposure treatment |
Biomedical Diagnostics
Fluorescence/MRI Dual-Modal Probes:
Recent advancements have led to the development of dual-modal probes using DO3A for simultaneous fluorescence and MRI applications. These probes enhance sensitivity and specificity for detecting certain ions in biological systems.
- Example Study: A Gadolinium(III)-coumarin complex based on DO3A was designed for detecting fluoride ions in vivo, showing a fluorescence enhancement by 5.7 times upon interaction with fluoride . This capability opens new avenues for biomedical diagnostics.
| Probe Type | Fluorescence Enhancement | Detection Limit (μM) | Application Area |
|---|---|---|---|
| DO3A-Gd-Coumarin Complex | 5.7 | 8 | Ion detection in biological systems |
Safety and Efficacy Considerations
While DO3A has shown promising applications, it is essential to consider its safety profile, particularly concerning gadolinium-based agents. Reports have indicated potential risks associated with gadolinium toxicity, especially in patients with renal impairment .
Mechanism of Action
DO3A (trisodium) exerts its effects by forming stable chelates with metal ions. The macrocyclic structure of the ligand provides a rigid framework that tightly binds metal ions, preventing their dissociation . This property is particularly useful in medical imaging, where the stability of the metal-ligand complex is crucial for accurate imaging .
Comparison with Similar Compounds
Structural Analogues
Key Findings :
- DOTA vs. DO3A : DOTA’s fourth acetate arm increases thermodynamic stability (log KGdL ~25 vs. ~20 for DO3A) but reduces water accessibility, lowering relaxivity . DO3A derivatives with sulfonamide pendants exhibit pH-dependent relaxivity (pKa ~6.5–7.5), ideal for tumor imaging .
- PCTA : The pyridine group rigidifies the macrocycle, improving kinetic inertness for Mn²⁺ complexes, which dissociate 10× slower than DO3A-Mn .
- N-Alkyl-DO3A (e.g., C16-DO3A): Alkyl chains marginally reduce stability (log KGdL from 20.5 to 19.2) but increase lipophilicity and relaxivity (R1 from 4.88 to 5.12 L/(mmol·s)) .
Functional Analogues
Key Findings :
- BPAM-DO3A vs. BP-DOTA : Despite differences in chelate structure (DO3A vs. DOTA), biphenyl-modified derivatives show comparable HSA-binding constants (KD ~10–16 µM) after stoichiometric adjustment .
- Yb–DO3A–oAA : Exhibits base-catalyzed amide proton exchange, enabling pH mapping in tumors via CEST MRI .
- C-18-DO3A : Lipidization improves biodistribution without disrupting HSA binding, demonstrating versatility in multimodal imaging .
Thermodynamic and Kinetic Stability
Key Insights :
Biological Activity
DO3A (trisodium) is a macrocyclic chelator that has gained significant attention in the field of biomedical applications, particularly in magnetic resonance imaging (MRI) and radiopharmaceuticals. It is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), known for its strong binding affinity to lanthanide ions and its utility in drug delivery systems. This article explores the biological activity of DO3A (trisodium), focusing on its chelation properties, photophysical characteristics, and applications in medical imaging.
Structure and Properties
DO3A (trisodium) is characterized by its macrocyclic structure, which includes four nitrogen atoms and three carboxylic acid groups. This configuration allows for high stability when complexed with metal ions such as gadolinium (Gd) or europium (Eu). The stability constant of DO3A complexes is significantly higher than that of acyclic counterparts, making it suitable for clinical applications where metal ion release must be minimized.
Chelation Properties
The primary biological activity of DO3A (trisodium) lies in its ability to chelate metal ions. This property is crucial for applications in MRI as it enhances the contrast of images. The binding affinity of DO3A for Gd(III) ions is particularly noteworthy. Studies have shown that Gd-DO3A complexes exhibit high relaxivity, which improves the quality of MRI images by enhancing signal intensity.
Photophysical Properties
Recent research has highlighted the photophysical properties of DO3A-appended complexes. For instance, complexes formed with aryl-2,2′-bipyridine ligands demonstrated increased luminescence when coupled with DO3A compared to those with acyclic DTTA ligands. The quantum yield can increase up to 2.55 times, indicating enhanced photostability and potential applications in luminescent imaging techniques .
1. Dual-Modal Imaging with DO3A-Gd Complexes
A study investigated a novel Gd(III)-coumarin complex, DO3A-Gd-CA, designed for dual-modal fluorescence and MRI imaging. This complex showed a significant increase in fluorescence intensity (5.7-fold) upon fluoride ion addition due to the release of the coumarin ligand. The longitudinal relaxivity also increased by 75%, showcasing the potential of DO3A-Gd-CA in biomedical diagnostics .
2. Comparison of Luminescence Properties
In a comparative study of lanthanide(III) complexes with cyclic DO3A versus acyclic DTTA ligands, it was found that the DO3A-based complexes exhibited superior luminescence properties. Specifically, certain europium(III) complexes showed enhanced luminescence intensity and longer lifetimes in aqueous solutions, suggesting better energy transfer mechanisms within these complexes .
Tables
| Compound | Metal Ion | Relaxivity (r1) | Quantum Yield Increase | Application |
|---|---|---|---|---|
| DO3A-Gd-CA | Gd(III) | 75% increase | 5.7-fold | Fluorescence/MRI Imaging |
| DO3A-Eu Complexes | Eu(III) | Not specified | Up to 2.55 times | Luminescent Imaging |
Q & A
Q. What is the role of DO3A (trisodium) in designing MRI contrast agents, and how does its chelation mechanism enhance relaxivity?
DO3A serves as a bifunctional chelator, forming stable complexes with gadolinium(III) ions for MRI applications. Its 1,4,7,10-tetraazacyclododecane backbone and three carboxylate groups enable strong metal coordination, reducing toxicity while improving relaxivity (the ability to enhance proton relaxation rates in water). The stability of Gd-DO3A complexes is critical for minimizing free Gd<sup>3+</sup> release, which is nephrotoxic. Methodologically, relaxivity is measured using nuclear magnetic relaxation dispersion (NMRD) profiles and <sup>17</sup>O NMR spectroscopy to assess water exchange kinetics .
Q. What are the standard synthetic routes for DO3A derivatives, and how do purification protocols ensure high chelate stability?
DO3A derivatives are synthesized via N-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid, followed by tert-butyl ester protection and deprotection steps. Key methods include:
- N-alkylation : Reacting cyclen with tert-butyl bromoacetate under basic conditions.
- Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) to remove tert-butyl groups. Purification involves reverse-phase HPLC or column chromatography to isolate high-purity products, validated by mass spectrometry and elemental analysis .
Q. How are stability constants (log K) of Gd-DO3A complexes determined experimentally, and what factors influence these values?
Stability constants are measured via potentiometric titrations, where pH changes are monitored during Gd<sup>3+</sup> addition to DO3A solutions. Data analysis uses software like SUPERQUAD to calculate log K values. Factors affecting stability include:
- Alkyl chain modifications : Longer chains (e.g., hexyl or decyl groups) slightly reduce log K values due to steric hindrance (e.g., log K = 19.25–20.50 for derivatives) .
- pH : Protonation states of carboxylates and amine groups alter metal-binding affinity .
Advanced Research Questions
Q. How do structural modifications to DO3A (e.g., alkyl side chains or redox-active thiol groups) impact in vivo protein binding and relaxivity?
Functionalizing DO3A with thiol-terminated sidearms enables covalent binding to human serum albumin (HSA) via disulfide linkages, prolonging circulation time. Methods to assess this include:
- Competition assays : Measuring HSA binding affinity using fluorescent probes.
- X-ray crystallography : Resolving crystal structures of Gd-DO3A-HSA complexes (e.g., first reported structure in ). Relaxivity improvements (e.g., 4.88–5.12 L/(mmol·s) for alkylated derivatives) are attributed to slower molecular tumbling and increased inner-sphere water molecules .
Q. What methodological approaches resolve contradictions in relaxivity data between DO3A derivatives under varying pH and temperature conditions?
Contradictions arise from differences in water exchange rates (τM) and second-sphere effects. To address this:
- Variable-temperature <sup>17</sup>O NMR : Quantifies water exchange kinetics (e.g., τM = 50–200 ns).
- Solomon-Bloembergen-Morgan (SBM) theory : Fits NMRD profiles to separate inner-sphere and outer-sphere contributions . For example, acidified conditions (pH 3.0) reduce relaxivity by protonating carboxylates, destabilizing Gd coordination .
Q. How can researchers ensure reproducibility in DO3A-based contrast agent studies, particularly in data recording and protocol validation?
Key steps include:
- Detailed experimental logs : Documenting synthesis conditions (e.g., reaction time, temperature) and characterization data (e.g., NMR shifts, HPLC traces).
- Cross-validation : Replicating relaxivity measurements using standardized methods (e.g., inversion-recovery for T1, Carr-Purcell-Meiboom-Gill for T2) .
- Peer review : Sharing raw data and protocols via repositories to enable independent verification .
Q. What strategies mitigate challenges in correlating in vitro relaxivity data with in vivo MRI performance for DO3A complexes?
- Multimodal imaging : Combining MRI with fluorescence tagging to track biodistribution.
- Pharmacokinetic modeling : Using compartmental models to predict contrast agent clearance rates.
- Animal studies : Monitoring renal excretion and retention times in murine models, ensuring compliance with ethical guidelines (e.g., IRB protocols) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
